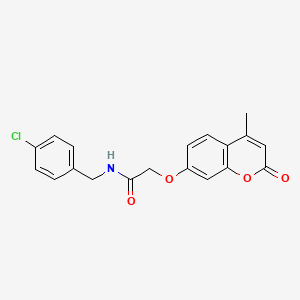

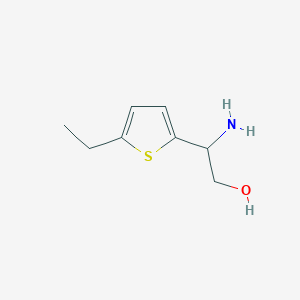

![molecular formula C11H10N4 B12122876 5H-Indeno[1,2-d]pyrimidine-2,4-diamine CAS No. 95140-64-0](/img/structure/B12122876.png)

5H-Indeno[1,2-d]pyrimidine-2,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5H-Indéno[1,2-d]pyrimidine-2,4-diamine: est un composé hétérocyclique appartenant à la classe des dérivés indéno-pyrimidiniques. Ce composé se caractérise par sa structure cyclique fusionnée, qui comprend à la fois des fragments indène et pyrimidine. Il a suscité un intérêt dans divers domaines de la recherche scientifique en raison de ses propriétés biologiques et chimiques potentielles.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction: La synthèse de la 5H-Indéno[1,2-d]pyrimidine-2,4-diamine implique généralement la condensation d'acétophénones substituées avec des arylidènebisurées à des températures élevées. Cette réaction conduit à la formation de 2-oxo-4,5-diaryl-5H-indéno[1,2-d]pyrimidines . La structure des composés synthétisés est confirmée par des méthodes spectrales et une synthèse indépendante à partir de 3-phényl-1-indanone et d'arylidènebisurées .

Méthodes de Production Industrielle: Bien que les méthodes de production industrielle spécifiques de la 5H-Indéno[1,2-d]pyrimidine-2,4-diamine ne soient pas largement documentées, l'approche générale implique une synthèse à grande échelle utilisant les réactions de condensation mentionnées ci-dessus. L'optimisation des conditions de réaction, telles que la température, le solvant et les catalyseurs, est cruciale pour une production efficace.

Analyse Des Réactions Chimiques

Types de Réactions: La 5H-Indéno[1,2-d]pyrimidine-2,4-diamine subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.

Réduction: Les réactions de réduction peuvent produire différentes formes réduites du composé.

Substitution: Le composé peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et Conditions Communes:

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution: Des réactifs comme les halogènes et les nucléophiles sont utilisés dans les réactions de substitution.

Principaux Produits Formés: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire divers dérivés réduits.

Applications de la Recherche Scientifique

Chimie: En chimie, la 5H-Indéno[1,2-d]pyrimidine-2,4-diamine est utilisée comme bloc de construction pour la synthèse de molécules plus complexes.

Biologie et Médecine: Le composé s'est avéré prometteur dans la recherche biologique et médicale. Il a été étudié pour ses effets antiprolifératifs potentiels contre les cellules cancéreuses, en particulier dans les modèles de carcinome pulmonaire . De plus, il a été évalué pour ses propriétés antimicrobiennes .

Industrie: Dans le secteur industriel, la 5H-Indéno[1,2-d]pyrimidine-2,4-diamine est utilisée dans le développement de nouveaux matériaux et produits chimiques. Sa polyvalence en fait un composant précieux dans diverses applications industrielles.

Mécanisme d'Action

Le mécanisme d'action de la 5H-Indéno[1,2-d]pyrimidine-2,4-diamine implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il a été démontré qu'il inhibe la monoamine oxydase-B, une enzyme impliquée dans la dégradation des neurotransmetteurs . Cette inhibition peut entraîner une augmentation des niveaux de neurotransmetteurs, ce qui peut avoir des implications thérapeutiques.

Applications De Recherche Scientifique

Chemistry: In chemistry, 5H-Indeno[1,2-d]pyrimidine-2,4-diamine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound has shown promise in biological and medicinal research. It has been studied for its potential antiproliferative effects against cancer cells, particularly in lung carcinoma models . Additionally, it has been evaluated for its antimicrobial properties .

Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. Its versatility makes it a valuable component in various industrial applications.

Mécanisme D'action

The mechanism of action of 5H-Indeno[1,2-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit monoamine oxidase-B, an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic implications.

Comparaison Avec Des Composés Similaires

Composés Similaires:

5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-indén-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione: Ce composé partage une structure indéno-pyrimidinique similaire et a été étudié pour son intérêt synthétique et pharmacologique.

Dérivés de thioxopyrimidine et de thiazolo[3,2-a]pyrimidine: Ces composés contiennent également des cycles hétérocycliques fusionnés et ont été évalués pour leurs propriétés antimicrobiennes.

Unicité: La 5H-Indéno[1,2-d]pyrimidine-2,4-diamine se distingue par ses caractéristiques structurales spécifiques et la gamme de réactions qu'elle peut subir

Propriétés

Numéro CAS |

95140-64-0 |

|---|---|

Formule moléculaire |

C11H10N4 |

Poids moléculaire |

198.22 g/mol |

Nom IUPAC |

5H-indeno[1,2-d]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C11H10N4/c12-10-8-5-6-3-1-2-4-7(6)9(8)14-11(13)15-10/h1-4H,5H2,(H4,12,13,14,15) |

Clé InChI |

JEAWECDUKGTHAX-UHFFFAOYSA-N |

SMILES canonique |

C1C2=CC=CC=C2C3=C1C(=NC(=N3)N)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

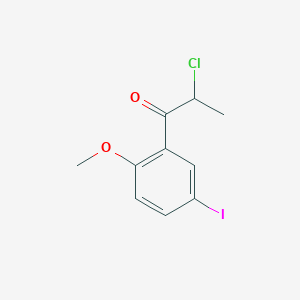

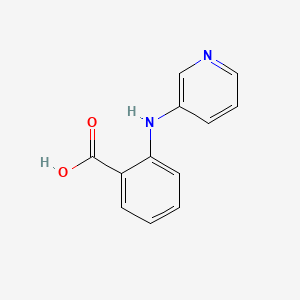

![Benzoic acid, 5-chloro-2-[[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]-](/img/structure/B12122807.png)

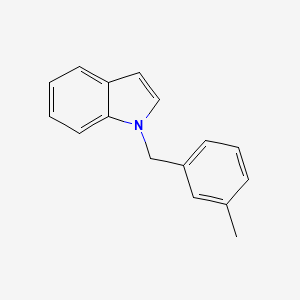

![3-butyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12122816.png)

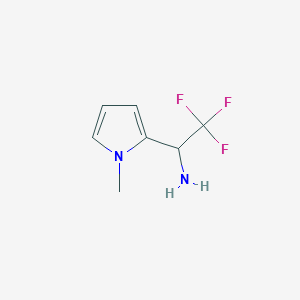

![[3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine](/img/structure/B12122832.png)

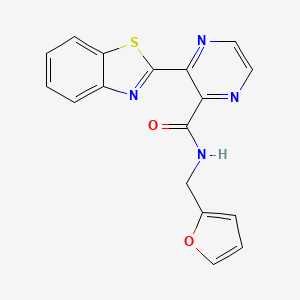

![(5Z)-2-[(3,5-dichlorophenyl)amino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12122843.png)

![7-(2-hydroxyethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B12122863.png)

![(1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12122879.png)